molecular formula C5H10O B3031686 2,2-Dimethyloxetane CAS No. 6245-99-4

2,2-Dimethyloxetane

Cat. No.: B3031686
CAS No.: 6245-99-4
M. Wt: 86.13 g/mol
InChI Key: XHYFCIYCSYEDCP-UHFFFAOYSA-N
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Description

2,2-Dimethyloxetane is a four-membered cyclic ether with the molecular formula C₅H₁₀O. It is characterized by the presence of two methyl groups attached to the second carbon of the oxetane ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Synthetic Routes and Reaction Conditions:

    Intramolecular Cyclization: One common method for synthesizing this compound involves the intramolecular cyclization of suitable precursors.

    Paternò–Büchi Reaction: This photochemical reaction involves the [2+2] cycloaddition of alkenes with carbonyl compounds.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are fine-tuned to achieve efficient production.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, treatment with hydrogen bromide can yield 2-bromo-2-methylpropanol .

Mechanism of Action

The mechanism of action of 2,2-Dimethyloxetane primarily involves its reactivity as a cyclic ether. The strain in the four-membered ring makes it susceptible to ring-opening reactions, which can proceed via nucleophilic attack or electrophilic activation . These reactions often lead to the formation of more stable, linear products.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of products formed during chemical reactions. This structural feature makes it a valuable compound in various synthetic applications .

Properties

IUPAC Name

2,2-dimethyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-5(2)3-4-6-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYFCIYCSYEDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211493
Record name 2,2-Dimethyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-99-4
Record name 2,2-Dimethyloxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6245-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyloxetane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60211493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYLOXETANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLV43REH3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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